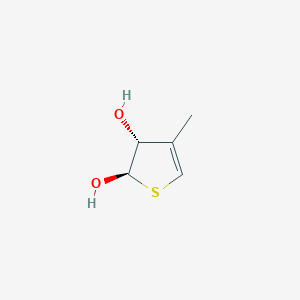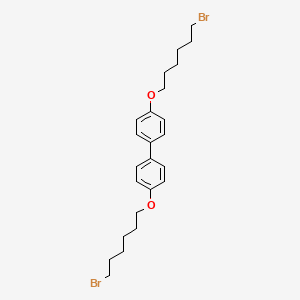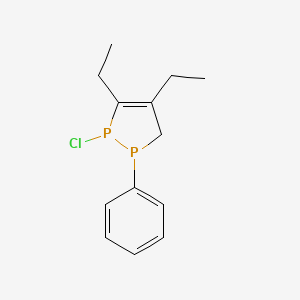![molecular formula C9H10F3NO B15164295 O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine CAS No. 158170-45-7](/img/structure/B15164295.png)
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group and a hydroxylamine moiety
Analyse Chemischer Reaktionen
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][1].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties[][1].
Wirkmechanismus
The mechanism of action of O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific molecular pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isocyanate: Known for its use in the synthesis of fluorescent chemosensors.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the properties of hydroxylamine and trifluoromethyl groups, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
158170-45-7 |
|---|---|
Molekularformel |
C9H10F3NO |
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
O-[1-[4-(trifluoromethyl)phenyl]ethyl]hydroxylamine |
InChI |
InChI=1S/C9H10F3NO/c1-6(14-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 |
InChI-Schlüssel |
RBKJJNGSXYHINU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
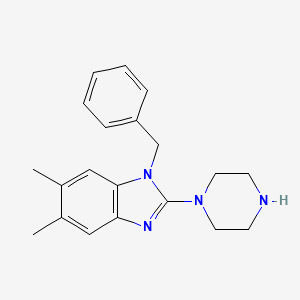
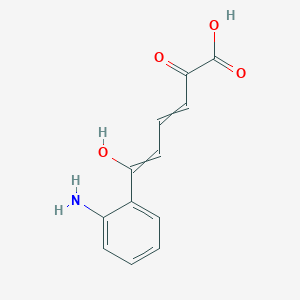
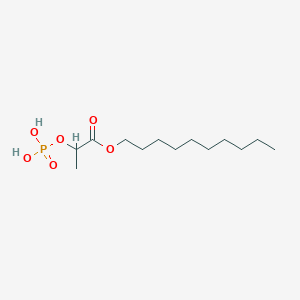

![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)


![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
